N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an ethoxy group and a phenoxy group, which are common in many organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a planar, aromatic ring, which could influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
- NNN Pincer Palladium(II) Complexes : Researchers have synthesized novel NNN pincer palladium(II) complexes using ligands derived from this compound. These complexes exhibit efficient catalytic activity in the Heck coupling reaction , a valuable method for forming carbon-carbon bonds. The NNN-type pincer complexes, including those based on palladium, have been widely explored for their applications in organic transformations .
- Heck Coupling Catalysts : The obtained palladium(II) catalysts, derived from this compound, effectively promote the coupling of aryl bromides with styrenes. Even at low catalyst loadings (5%), various styrenes can be obtained in moderate to high yields (up to 99% yield). This application is particularly relevant in the synthesis of complex organic molecules .
Catalysis and Organometallic Chemistry
Transition Metal Chemistry
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-14(22-15-6-3-2-4-7-15)16(20)17-9-12-21-13-11-19-10-5-8-18-19/h2-8,10,14H,9,11-13H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPIWVZNVNJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=CC=N1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide |
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